Advanced Chemical Profiling and Synthetic Methodologies of 1-Methyl-3-[3-(methylsulfanyl)propyl]urea
Advanced Chemical Profiling and Synthetic Methodologies of 1-Methyl-3-[3-(methylsulfanyl)propyl]urea
As drug discovery and advanced materials science increasingly rely on modular, bifunctional building blocks, 1-methyl-3-[3-(methylsulfanyl)propyl]urea has emerged as a highly 1[1]. By combining the rigid, hydrogen-bonding capacity of a urea core with the lipophilic, coordinating potential of a thioether tail, this compound offers a unique physicochemical profile for researchers.
This technical guide dissects the structural mechanics of the compound, outlines a self-validating synthetic protocol, and explores its downstream applications.
Quantitative Physicochemical Profiling
Before integrating any scaffold into a synthetic pipeline, establishing its baseline identity is critical. The following table summarizes the core quantitative and categorical data for 1-methyl-3-[3-(methylsulfanyl)propyl]urea.
| Property | Value |
| Chemical Name | 1-methyl-3-[3-(methylsulfanyl)propyl]urea[2] |
| Common Synonyms | 1-methyl-3-[3-(methylthio)propyl]urea |
| CAS Registry Number | 1600901-60-7 |
| Molecular Formula | C₆H₁₄N₂OS[1] |
| Molecular Weight | 162.26 g/mol |
| EC Number | 847-670-8[2] |
Structural and Mechanistic Insights: The Bifunctional Advantage
The utility of 1-methyl-3-[3-(methylsulfanyl)propyl]urea stems directly from its bipartite molecular architecture. As an application scientist, I evaluate building blocks based on how their functional groups dictate macroscopic behavior and biological interactions.
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The Urea Core (H-Bonding Anchor): The N,N'-disubstituted urea moiety provides a planar, rigid geometry. It acts simultaneously as a bidentate hydrogen-bond donor (via the two NH groups) and a hydrogen-bond acceptor (via the carbonyl oxygen). In medicinal chemistry, this is a privileged pharmacophore, frequently utilized to anchor molecules into the hinge region of kinase enzymes.
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The Thioether Tail (Lipophilic Modulator): The 3-(methylsulfanyl)propyl chain introduces critical flexibility and lipophilicity. The sulfur atom is a soft Lewis base, capable of coordinating with transition metals in catalytic applications. Biologically, the thioether serves as a metabolic "soft spot," susceptible to CYP450-mediated phase I oxidation into sulfoxides or sulfones, which allows medicinal chemists to tune the pharmacokinetic half-life of a drug candidate.
Fig 1: Pharmacophoric mapping and primary molecular interactions of the bifunctional scaffold.
Self-Validating Synthetic Protocol
Historically, asymmetric ureas were synthesized using highly toxic, gaseous isocyanates (e.g., methyl isocyanate). To ensure safety, scalability, and high yield, modern protocols utilize 1,1'-Carbonyldiimidazole (CDI) as a bench-stable phosgene equivalent.
The following methodology details the synthesis of the target compound from 3 (CAS: 4104-45-4)[3], incorporating real-time In-Process Controls (IPCs) to create a self-validating workflow.
Step 1: CDI Activation
Objective: Activate methylamine to form the reactive N-methyl-1H-imidazole-1-carboxamide intermediate.
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Charge a flame-dried, argon-purged round-bottom flask with 1.0 equivalent of CDI and anhydrous Tetrahydrofuran (THF). Causality: THF is chosen as an aprotic solvent to prevent premature hydrolysis of the CDI.
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Cool the mixture to 0 °C using an ice bath.
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Add 1.0 equivalent of methylamine (typically a 2.0 M solution in THF) dropwise over 15 minutes.
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Self-Validation (IPC 1): Monitor for the evolution of CO₂ gas. The cessation of bubbling indicates the completion of the activation phase. A UV-active TLC spot confirms the consumption of CDI.
Step 2: Amidation and Coupling
Objective: Displace the imidazole leaving group with the primary amine precursor to form the final urea.
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To the 0 °C intermediate solution, add 1.05 equivalents of 4[4].
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Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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Self-Validation (IPC 2): Perform TLC using a ninhydrin stain . Because 3-(methylthio)propylamine is a primary amine[3], it will stain a vivid purple. The complete disappearance of this purple spot confirms 100% conversion. This built-in check is critical; unreacted primary amines severely complicate downstream silica gel purification due to streaking.
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Quench with water, extract with ethyl acetate, wash with brine to remove the displaced imidazole, dry over Na₂SO₄, and concentrate under vacuum.
Fig 2: Step-by-step CDI-mediated synthesis of 1-methyl-3-[3-(methylsulfanyl)propyl]urea.
Downstream Applications
The strategic incorporation of 1-methyl-3-[3-(methylsulfanyl)propyl]urea crosses multiple scientific domains:
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Targeted Therapeutics: The compound is frequently utilized as a terminal capping group in the synthesis of small-molecule inhibitors. The urea establishes critical hydrogen bonds with protein backbones, while the thioether can be strategically placed to occupy hydrophobic pockets.
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Polymer and Resin Curing: In materials science, aliphatic ureas with tertiary or thioether appendages are highly valued. The lone pairs on the sulfur atom can act as internal catalysts or coordination sites, making this scaffold an excellent candidate for modifying advanced polyurethane foams or curing specialized epoxy resins.
References
- 1-methyl-3-[3-(methylsulfanyl)
- Propyl 3-methyl butyrate | Sigma-Aldrich(Source of MW and CAS verific
- Building Blocks | CymitQuimica CymitQuimica
- 1-methyl-3-[3-(methylsulfanyl)propyl]urea | 1600901-60-7 Sigma-Aldrich
- 3-(Methylthio)propylamine | C4H11NS | CID 77743 - PubChem PubChem
- 3-(Methylthio)propylamine 97 4104-45-4 - Sigma-Aldrich Sigma-Aldrich
